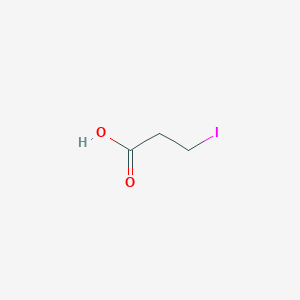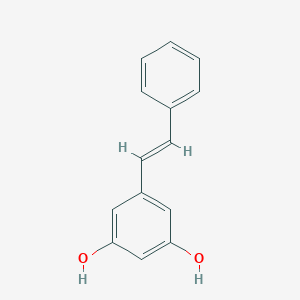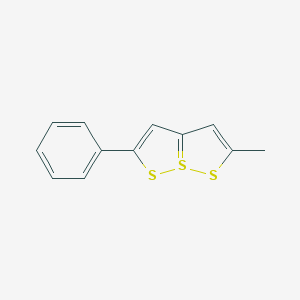![molecular formula C14H10O5 B093967 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione CAS No. 18836-19-6](/img/structure/B93967.png)
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This tree is native to Southern Africa, including South Africa, Zimbabwe, and Mozambique . 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione involves several steps, starting from simpler organic compounds. The exact synthetic routes can vary, but they generally involve the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Ptaeroxylon obliquum. when required, it can be extracted from the bark and leaves of the tree using solvent extraction methods. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.
化学反应分析
Types of Reactions
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or other reduced forms.
科学研究应用
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into organic synthesis and reaction mechanisms.
Biology: this compound exhibits biological activities, including anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications in treating inflammatory diseases and infections.
作用机制
The mechanism of action of 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets can vary, but they often include key proteins and receptors involved in these biological processes.
相似化合物的比较
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione can be compared with other similar compounds, such as:
Quinones: Like this compound, quinones are known for their redox properties and biological activities.
Flavonoids: These compounds share structural similarities and exhibit similar biological effects, including antioxidant and anti-inflammatory activities.
Terpenoids: this compound and terpenoids both have complex structures and diverse biological functions.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
18836-19-6 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
5-hydroxy-2-methylpyrano[3,2-h][1]benzoxepine-4,8-dione |
InChI |
InChI=1S/C14H10O5/c1-7-4-10(16)13-12(19-7)5-11-9(14(13)17)3-2-8(15)6-18-11/h2-5,17H,6H2,1H3 |
InChI 键 |
OSQXJHAPGANXQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
规范 SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)











